molecular formula C23H29IN2O3 B11542656 N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

Cat. No.: B11542656
M. Wt: 508.4 g/mol
InChI Key: IHFPLCUVTYMOLR-KOEQRZSOSA-N
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Description

N’-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, an octyloxyphenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-iodobenzaldehyde with 2-[4-(octyloxy)phenoxy]acetohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. The octyloxyphenoxy group also contributes to its lipophilicity, making it a valuable compound for studying interactions in lipid environments.

Properties

Molecular Formula

C23H29IN2O3

Molecular Weight

508.4 g/mol

IUPAC Name

N-[(E)-(4-iodophenyl)methylideneamino]-2-(4-octoxyphenoxy)acetamide

InChI

InChI=1S/C23H29IN2O3/c1-2-3-4-5-6-7-16-28-21-12-14-22(15-13-21)29-18-23(27)26-25-17-19-8-10-20(24)11-9-19/h8-15,17H,2-7,16,18H2,1H3,(H,26,27)/b25-17+

InChI Key

IHFPLCUVTYMOLR-KOEQRZSOSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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